Edralbrutinib Exhibits BTK Binding Affinity Comparable to Ibrutinib with Quantified Selectivity Advantage
Edralbrutinib demonstrates a Kd value of 3 nM for BTK, indicating potent target engagement. It exhibits similar efficacy but greater selectivity compared with the first-in-class BTK inhibitor ibrutinib, as evaluated in both in vitro and in vivo models of B-cell non-Hodgkin lymphoma (B-NHL) . The IC50 of Edralbrutinib against BTK is reported as 6.7 nM .
| Evidence Dimension | BTK binding affinity (Kd) |
|---|---|
| Target Compound Data | 3 nM (Kd) |
| Comparator Or Baseline | Ibrutinib (similar efficacy but lower selectivity) |
| Quantified Difference | Selectivity advantage relative to ibrutinib; no quantitative fold-selectivity ratio provided in available data |
| Conditions | Biochemical binding assay; in vitro and in vivo B-NHL models |
Why This Matters
For researchers requiring BTK inhibition with reduced off-target kinase engagement, this selectivity advantage may translate to cleaner phenotypic readouts compared with ibrutinib.
